molecular formula C20H16Cl3N3OS2 B3222857 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride CAS No. 1215671-13-8

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride

Cat. No.: B3222857
CAS No.: 1215671-13-8
M. Wt: 484.8 g/mol
InChI Key: XIXUSJRVLOBXHA-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H16Cl3N3OS2 and its molecular weight is 484.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound’s primary targets are microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. The compound also shows potential as a 5-LOX inhibitor , which suggests it may have anti-inflammatory properties.

Mode of Action

The compound interacts with its targets by inhibiting microtubule polymerization . This interaction disrupts the normal function of microtubules, leading to changes in cell behavior. As a potential 5-LOX inhibitor, the compound may also interfere with the synthesis of leukotrienes, bioactive lipids that mediate inflammatory responses .

Biochemical Pathways

The compound affects the cell cycle, causing a significant and dose-dependent accumulation of cells in the G2/M phase . This suggests that the compound disrupts the normal progression of the cell cycle, likely due to its effects on microtubule function.

Pharmacokinetics

Its effects on cells are dose-dependent , suggesting that its bioavailability and distribution within the body may influence its efficacy.

Result of Action

The compound’s action results in a decrease of cells in the G0/G1 phase of the cell cycle . This indicates that the compound may have cytostatic or cytotoxic effects, potentially making it useful for treating conditions characterized by abnormal cell proliferation.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3OS2.ClH/c21-17-8-14(18(22)28-17)19(26)24-20-15(9-23)13-6-7-25(11-16(13)27-20)10-12-4-2-1-3-5-12;/h1-5,8H,6-7,10-11H2,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXUSJRVLOBXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
Reactant of Route 6
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride

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